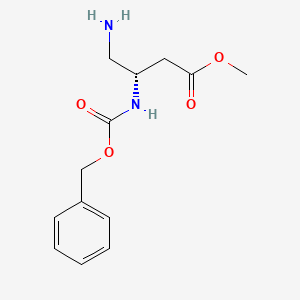
Z-Dbu-OMe.HCl(S)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Dbu-OMe.HCl(S) is a chemical compound with the molecular formula C13H18N2O4*HCl. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Dbu-OMe.HCl(S) involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with methoxycarbonyl chloride in the presence of hydrochloric acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of Z-Dbu-OMe.HCl(S) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product efficiently .
化学反应分析
Types of Reactions
Z-Dbu-OMe.HCl(S) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Z-Dbu-OMe.HCl(S) has a wide range of applications in scientific research:
作用机制
The mechanism of action of Z-Dbu-OMe.HCl(S) involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations .
相似化合物的比较
Similar Compounds
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene): A strong tertiary amine base used in organic synthesis.
N-(2-hydroxy-ethyl)-DBU bromide: An ionic liquid derived from DBU with applications in catalysis.
Uniqueness
Z-Dbu-OMe.HCl(S) is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in different scientific fields. Its ability to undergo various chemical reactions and form stable intermediates sets it apart from other similar compounds .
属性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m0/s1 |
InChI 键 |
TWGOBVDBXJWKML-NSHDSACASA-N |
手性 SMILES |
COC(=O)C[C@@H](CN)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13011966.png)
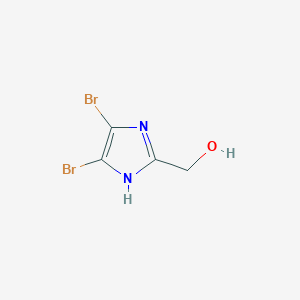
![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)
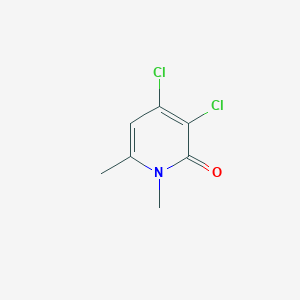
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
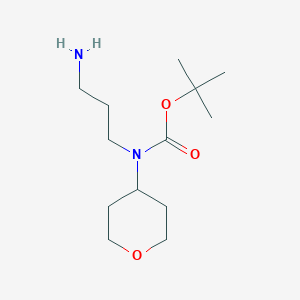

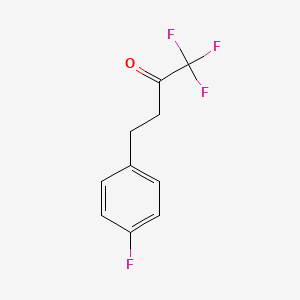
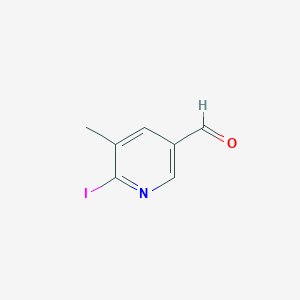
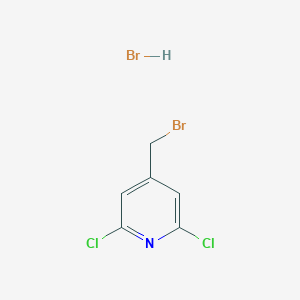
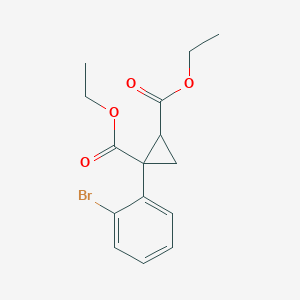
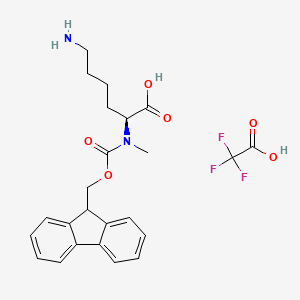
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)
